molecular formula C15H15N3O2 B4747388 2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide

2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide

Cat. No.: B4747388
M. Wt: 269.30 g/mol
InChI Key: ARZAXDBHHXBWHZ-UHFFFAOYSA-N
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Description

2-Furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide is a benzimidazole-derived carboxamide featuring a furan moiety. Its molecular structure combines a 1-methyl-substituted benzimidazole core linked via an ethyl spacer to a carboxamide group, which is further substituted with a 2-furyl ring. This architecture confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5–3.0) and a molecular weight of ~380.44 g/mol (exact mass varies with substituents) . The benzimidazole scaffold is known for its pharmacological relevance, particularly in targeting enzymes like kinases or proteases, while the furan moiety may enhance binding to aromatic pockets in biological targets.

Properties

IUPAC Name

N-[1-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(16-15(19)13-8-5-9-20-13)14-17-11-6-3-4-7-12(11)18(14)2/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZAXDBHHXBWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide typically involves the condensation of 2-furylcarboxylic acid with 1-methylbenzimidazole-2-ethylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the furan ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzimidazole ring, carboxamide side chains, and appended heterocycles. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Benzimidazole Carboxamide Side Chain Key Structural Features Molecular Weight (g/mol)
2-Furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide C₁₆H₁₆N₄O₂ 1-Methyl Ethyl linker + 2-furyl Benzimidazole + furan ~308.33 (estimated)
N-(1-{1-[4-(2-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide C₂₅H₂₈N₄O₃ 4-(2-Methylphenoxy)butyl Ethyl linker + 2-furyl Extended phenoxyalkyl chain 432.52
2-Furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]ethyl}carboxamide C₂₁H₂₄N₄O₃ 2-Oxo-piperidylethyl Ethyl linker + 2-furyl Piperidine ring (enhanced basicity) 380.44
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide C₁₆H₁₆N₄O₂S None (free NH) Benzenesulfonamide Sulfonamide group (polar) 344.39
Pyrrolidinecarboxamide derivatives (e.g., from ) Varies Trifluoroethyl substituents Pyrrolidine carboxamide Fluorinated groups (metabolic stability) ~400–450 (estimated)

Structural and Functional Insights

  • Phenoxyalkyl vs. However, this bulkier substituent may reduce solubility in aqueous media.
  • Piperidine vs. Ethyl Linkers :
    The piperidine-containing analog () introduces a cyclic amine, which elevates basicity (pKa ~8–9) and may enhance solubility under acidic conditions. This modification could favor interactions with charged residues in enzymatic binding sites .

  • Sulfonamide vs. Carboxamide Functional Groups :
    The benzenesulfonamide derivative () replaces the carboxamide with a sulfonamide group, increasing polarity (logP ~1.5–2.0) and hydrogen-bonding capacity. This may improve solubility but reduce blood-brain barrier penetration compared to the target compound .

  • Fluorinated Derivatives: Pyrrolidinecarboxamide analogs with trifluoroethyl groups () exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects, which protect against oxidative degradation. This contrasts with the target compound’s non-fluorinated ethyl linker, which may be more susceptible to metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide
Reactant of Route 2
Reactant of Route 2
2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide

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